3-Thienylmethylamine
Overview
Description
3-Thienylmethylamine is an organic compound with the chemical formula C5H7NS. It is a colorless to light yellow liquid with a characteristic sulfur ether odor. This compound is slightly soluble in water but soluble in common organic solvents. It is known for its strong volatility at room temperature .
Preparation Methods
3-Thienylmethylamine can be synthesized through various methods. One commonly used method involves the reaction of thiophene with methylamine under basic conditions. The reaction conditions and ligands can be optimized as needed . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are controlled to maximize yield and purity.
Chemical Reactions Analysis
3-Thienylmethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include basic or acidic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Thienylmethylamine has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of new drugs.
Industry: It is used in the preparation of conductive polymers and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-Thienylmethylamine involves its interaction with various molecular targets and pathways. In pharmacological applications, it may act on neurotransmitter systems, particularly the dopaminergic system, influencing the release and uptake of dopamine. This interaction can modulate neurological functions and has potential therapeutic implications for neurodegenerative diseases and psychiatric disorders.
Comparison with Similar Compounds
3-Thienylmethylamine can be compared with other similar compounds, such as:
2-Thiophenemethylamine: This compound has a similar structure but with the amino group attached to the second position of the thiophene ring.
3-Thiophenemethanol: This compound has a hydroxyl group instead of an amino group. It is used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of complex organic molecules, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
thiophen-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDAKCCDHRNMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950445 | |
Record name | 1-(Thiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27757-86-4 | |
Record name | 3-Thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27757-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Thiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-thienylmethylamine interact with Cytochrome c peroxidase (CCP)?
A1: While the abstract provided doesn't delve into the specifics of the interaction, the title itself suggests that this compound forms a complex with CCP []. This likely occurs through non-covalent interactions like hydrogen bonding, Van der Waals forces, or pi-stacking interactions with the enzyme's active site or surrounding residues. Further research into the complete study is needed to elucidate the exact binding mode and affinity.
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